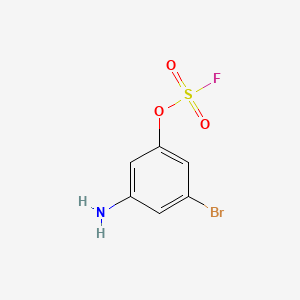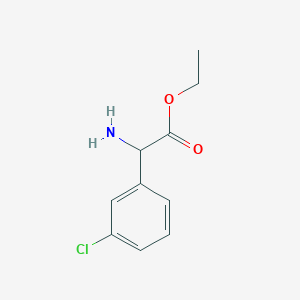![molecular formula C12H13NO2 B13568885 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their rigidity and unique spatial arrangement, which make them valuable in various fields of scientific research and industrial applications. The presence of a pyridine ring further enhances its chemical versatility and potential for interaction with biological targets.
Métodos De Preparación
The synthesis of 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the creation of new building blocks that can be further derivatized through various transformations. Industrial production methods may involve scaling up these photochemical reactions, although this can be technically challenging due to the need for specialized equipment and conditions .
Análisis De Reacciones Químicas
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, potentially increasing the compound’s stability.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and specificity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane. While all these compounds share a rigid bicyclic structure, this compound is unique due to the presence of the pyridine ring, which enhances its chemical versatility and potential for biological interactions .
Similar Compounds
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.1]heptane
- Bicyclo[2.2.2]octane
These compounds differ in their ring sizes and substituents, which can significantly impact their chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-pyridin-4-ylbicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-5-8-6-12(10,7-8)9-1-3-13-4-2-9/h1-4,8,10H,5-7H2,(H,14,15) |
Clave InChI |
FIUJBCMAEYEZGK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C2)(C1C(=O)O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)

![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)




![1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13568860.png)



![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)
